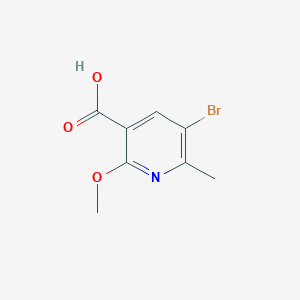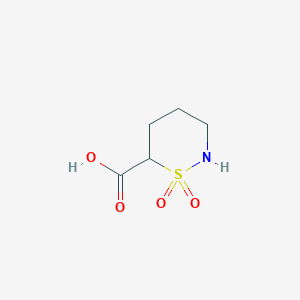![molecular formula C19H13N3OS3 B2440905 2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole CAS No. 670270-79-8](/img/structure/B2440905.png)
2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole is a useful research compound. Its molecular formula is C19H13N3OS3 and its molecular weight is 395.51. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques and Chemical Properties
Research has highlighted innovative approaches to synthesizing benzothiazole derivatives, emphasizing the significance of these compounds in medicinal chemistry. A study detailed the synthesis and biological evaluation of novel diastereoselective benzothiazole β-lactam conjugates, showcasing a unique approach to combining benzothiazole scaffolds with β-lactams to investigate their potential applications (Alborz et al., 2018). Another research focused on the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, demonstrating the efficiency of this method in producing compounds with significant biological activity (Nagaraju et al., 2020).
Biological Activities and Potential Applications
Benzothiazole derivatives have been extensively studied for their diverse biological activities. A series of compounds, including pyrimidinyl bis methylthio benzimidazole and amino linked pyrimidinyl bis benzothiazole, have been identified for their potent antimicrobial and cytotoxic activities, underscoring their potential in developing new therapeutic agents (Seenaiah et al., 2014). Another investigation into the antitumor properties of 2-(4-aminophenyl)benzothiazoles in sensitive tumor cells further illustrates the compound's capability to generate DNA adducts, a mechanism that could be harnessed in cancer treatment (Leong et al., 2003).
Antimicrobial and Antitumor Efficacy
The antimicrobial and antitumor efficacy of benzothiazole derivatives has been a significant area of research. Novel synthesis and the biological activity of 2-substituted derivatives of benzothiazoles have shown promising results against a range of microbial agents, highlighting their versatility and potential in addressing antimicrobial resistance (Badne et al., 2011). Furthermore, studies on the antitumor benzothiazoles, particularly focusing on their synthesis and activities against breast cancer cell lines, have provided insights into the molecular mechanisms underlying their selective cytotoxicity, offering a pathway to novel cancer therapies (Hutchinson et al., 2001).
Eigenschaften
IUPAC Name |
2-methyl-5-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yloxy)thieno[2,3-e][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS3/c1-9-22-16-14(25-9)7-12(10-5-6-24-17(10)16)23-18-15-11-3-2-4-13(11)26-19(15)21-8-20-18/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQAAJQULXJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C3=C2SC=C3)OC4=C5C6=C(CCC6)SC5=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2440823.png)

![[3-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2440826.png)




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)


![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)
![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)
![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)